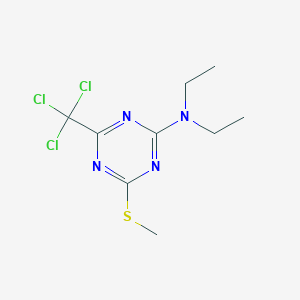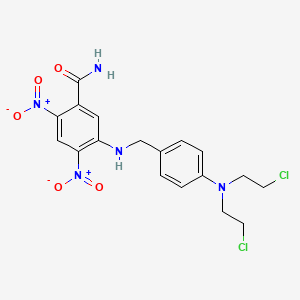
N,N-diethyl-4-methylsulfanyl-6-(trichloromethyl)-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-4-methylsulfanyl-6-(trichloromethyl)-1,3,5-triazin-2-amine: is a chemical compound with the molecular formula C9H13Cl3N4S and a molecular weight of 315.65 g/mol . This compound is characterized by the presence of a triazine ring substituted with diethylamino, methylsulfanyl, and trichloromethyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-methylsulfanyl-6-(trichloromethyl)-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-diethyl-4-methylsulfanyl-6-(trichloromethyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The trichloromethyl group can be reduced to form dichloromethyl or chloromethyl derivatives.
Substitution: The diethylamino group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group may yield sulfoxides or sulfones, while reduction of the trichloromethyl group may produce dichloromethyl derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-4-methylsulfanyl-6-(trichloromethyl)-1,3,5-triazin-2-amine has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other triazine derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N,N-diethyl-4-methylsulfanyl-6-(trichloromethyl)-1,3,5-triazin-2-amine involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with DNA: Affecting DNA replication and transcription.
Modulating Cellular Pathways: Influencing signaling pathways involved in cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-diethyl-4-methylsulfanyl-6-(chloromethyl)-1,3,5-triazin-2-amine
- N,N-diethyl-4-methylsulfanyl-6-(bromomethyl)-1,3,5-triazin-2-amine
- N,N-diethyl-4-methylsulfanyl-6-(iodomethyl)-1,3,5-triazin-2-amine
Uniqueness
N,N-diethyl-4-methylsulfanyl-6-(trichloromethyl)-1,3,5-triazin-2-amine is unique due to the presence of the trichloromethyl group, which imparts distinct chemical and biological properties compared to its analogs with different halogen substitutions.
Eigenschaften
CAS-Nummer |
30369-48-3 |
|---|---|
Molekularformel |
C9H13Cl3N4S |
Molekulargewicht |
315.6 g/mol |
IUPAC-Name |
N,N-diethyl-4-methylsulfanyl-6-(trichloromethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H13Cl3N4S/c1-4-16(5-2)7-13-6(9(10,11)12)14-8(15-7)17-3/h4-5H2,1-3H3 |
InChI-Schlüssel |
NSSORPSUOBCFAY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=NC(=NC(=N1)C(Cl)(Cl)Cl)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Bromo-4-[2-(tert-butylperoxy)propan-2-yl]benzene](/img/structure/B14695795.png)







![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(1-methylpropyl)amino]-8-nitro-](/img/structure/B14695848.png)
![Diethyl [(4-ethoxyphenyl)methyl]phosphonate](/img/structure/B14695857.png)

